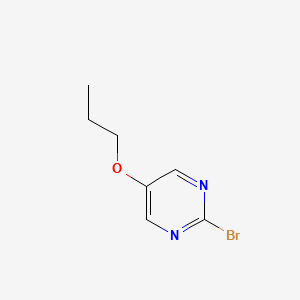

2-Bromo-5-propoxy-pyrimidine

Description

2-Bromo-5-propoxy-pyrimidine (CAS: 191608-35-2) is a brominated pyrimidine derivative with a propoxy (-OCH₂CH₂CH₃) substituent at the 5-position and a bromine atom at the 2-position. Its molecular formula is C₇H₉BrN₂O, and it has a molecular weight of 233.06 g/mol . Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms, widely used in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the 2-position enhances electrophilic substitution reactivity, while the propoxy group contributes to lipophilicity, influencing solubility and bioavailability. This compound is commercially available through suppliers like CymitQuimica, with a purity of 97% .

Properties

IUPAC Name |

2-bromo-5-propoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-3-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDKBWREYHIHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN=C(N=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-propoxy-pyrimidine typically involves the bromination of 5-propoxy-pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. This ensures higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-propoxy-pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkyl halides in the presence of bases like potassium carbonate or cesium carbonate.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Cross-Coupling Reactions: Biaryl or alkyl-aryl pyrimidine derivatives.

Oxidation and Reduction: Hydroxylated or dehalogenated pyrimidine derivatives.

Scientific Research Applications

2-Bromo-5-propoxy-pyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-propoxy-pyrimidine depends on its specific application. In general, the bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the pyrimidine ring. This versatility makes it a valuable intermediate in the synthesis of compounds with diverse biological activities.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

- Substituent Size and Lipophilicity :

The propoxy group in this compound increases lipophilicity compared to smaller substituents like methoxy (-OCH₃) or hydroxy (-OH). This enhances membrane permeability, making it advantageous in drug design . In contrast, 5-bromo-2-methoxypyrimidine (C₅H₅BrN₂O) exhibits higher solubility in polar solvents due to its compact structure . - The linear propoxy group avoids this issue, favoring nucleophilic substitutions .

- Reactivity: Halogenated derivatives like 5-bromo-2-chloropyrimidine (Cl at 2-position) are preferred in Suzuki-Miyaura cross-coupling reactions due to the synergistic reactivity of Br and Cl . The amino group in 2-amino-5-bromo-4-methoxypyrimidine facilitates electrophilic aromatic substitutions, enabling functionalization at the 4-position .

Biological Activity

2-Bromo-5-propoxy-pyrimidine is a halogenated pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, including data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a propoxy group attached to a pyrimidine ring. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's halogenation enhances its binding affinity and selectivity towards these targets, leading to modulation of various biological pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially reducing inflammation.

- Receptor Modulation : It can act as a modulator for certain receptors, affecting cellular signaling pathways related to growth and proliferation.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy against biofilm-forming bacteria such as Staphylococcus aureus highlights its potential as an alternative treatment for antibiotic-resistant infections.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Effective against biofilm formation |

| Escherichia coli | 25 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 100 µg/mL | Limited efficacy |

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrate its ability to inhibit the proliferation of cancer cells, particularly in doxorubicin-resistant lines.

Table 2: Anticancer Activity Assays

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LoVo (Doxorubicin-resistant) | 12.5 | Induces apoptosis via caspase activation |

| MCF-7 (Breast cancer) | 15.0 | Cell cycle arrest at G1 phase |

Case Studies

- Study on Biofilm Inhibition : A recent investigation assessed the antibiofilm activity of various halogenated pyrimidines, including this compound. The study found that this compound significantly reduced biofilm formation in Staphylococcus aureus, with a notable reduction in virulence factor expression .

- Anticancer Research : In a study focusing on new pyrimidine derivatives, researchers evaluated the effects of this compound on cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis, suggesting a promising avenue for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.